N,N-dibutyl-2-(3-fluorophenyl)acetamide

Description

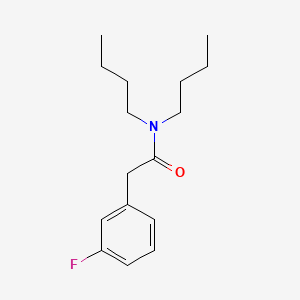

N,N-Dibutyl-2-(3-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by two butyl groups attached to the nitrogen atom of the acetamide moiety and a 3-fluorophenyl group at the α-carbon position. The dibutyl substituents on the nitrogen atom contribute to lipophilicity, which may affect pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula |

C16H24FNO |

|---|---|

Molecular Weight |

265.372 |

IUPAC Name |

N,N-dibutyl-2-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C16H24FNO/c1-3-5-10-18(11-6-4-2)16(19)13-14-8-7-9-15(17)12-14/h7-9,12H,3-6,10-11,13H2,1-2H3 |

InChI Key |

LPMMDMCLUHLPIS-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide: This compound features a difluorinated phenyl ring (3,4-difluoro) and two phenyl groups on the α-carbon. Crystallographic studies reveal that the dihedral angles between the acetamide group and aromatic rings (e.g., 88.26° and 78.30°) contribute to structural rigidity, affecting crystal packing and melting points (403–405 K) .

- N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide: The fluorine atom here is at the ortho position of the phenyl ring, which may sterically hinder interactions compared to the meta-substituted target compound.

Nitrogen Substituent Variations

- N,N-Dibutyl-2-(5-phenyl-4-tosylfuran-2-yl)acetamide :

This compound replaces the 3-fluorophenyl group with a 5-phenyl-4-tosylfuran moiety. The tosyl (p-toluenesulfonyl) group enhances electrophilicity, making it a reactive intermediate in multicomponent reactions. Palladium iodide-catalyzed carbonylative synthesis methods are often employed for such derivatives . - N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide :

The nitrogen here is part of a thiadiazole ring, introducing sulfur atoms that enhance cytotoxicity. This compound demonstrated activity against cancer cell lines (e.g., MCF-7), suggesting that sulfur-containing heterocycles can improve bioactivity compared to alkyl-substituted acetamides .

Functional Group Modifications

- N-(3-Fluorophenyl)-N-(trifluoromethoxy)acetamide :

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which may increase metabolic resistance but reduce bioavailability due to high lipophilicity. This contrasts with the dibutyl groups in the target compound, which balance lipophilicity and solubility . - Such structural motifs are absent in N,N-dibutyl-2-(3-fluorophenyl)acetamide, indicating divergent pharmacological applications .

Solubility and Lipophilicity

- The dibutyl groups in this compound increase logP values compared to compounds with smaller alkyl chains (e.g., methyl or ethyl). This property is critical for blood-brain barrier penetration but may limit aqueous solubility .

- Thiadiazole derivatives (e.g., compound 63 in ) exhibit moderate solubility in polar aprotic solvents due to sulfur’s polarizability, whereas tosylfurans (e.g., ) are more soluble in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.